molecular formula C11H17NO B2513199 1-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 343331-42-0

1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2513199
CAS No.: 343331-42-0
M. Wt: 179.263
InChI Key: AUYJFPAWKLQFML-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a methyl group attached to the propan-1-amine chain

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is the serotonin transporter . This compound acts as a potent and selective serotonin releasing agent . It also interacts with alpha receptors .

Mode of Action

This compound interacts with its targets by binding to them. It inhibits the sodium-dependent serotonin transporter , thereby increasing the concentration of serotonin in the synaptic cleft . It also acts as an agonist for the alpha-1A and alpha-2A adrenergic receptors .

Biochemical Pathways

The action of this compound affects the serotoninergic pathway . By increasing the concentration of serotonin in the synaptic cleft, it enhances the transmission of serotonin signals . This can lead to downstream effects such as mood elevation.

Pharmacokinetics

Similar compounds are known to have good bioavailability and low clearance

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin levels. By increasing serotonin concentration in the synaptic cleft, it can influence various physiological processes regulated by serotonin, such as mood, appetite, and sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step, and a reducing agent such as lithium aluminum hydride for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and its selective serotonin releasing properties. This makes it distinct from other similar compounds, which may have different substitution patterns and pharmacological effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYJFPAWKLQFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343331-42-0
Record name 1-(4-methoxyphenyl)-2-methylpropan-1-amine
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